2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F3N5O2S and its molecular weight is 445.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, demonstrating significant antimicrobial properties. These compounds were synthesized using a key intermediate that shares a structural motif with the specified chemical, highlighting their potential as antimicrobial agents. This synthesis pathway involves the formation of various heterocycles such as coumarin, pyridine, and pyrrole, which were evaluated for their antimicrobial effectiveness (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Another facet of research on this chemical structure includes the design and synthesis of derivatives aiming to discover new anticancer agents. By modifying the pyrimidine ring of the structure, compounds exhibited notable anticancer activity against a panel of 60 cancer cell lines, indicating the structure’s potential in anticancer drug development. One compound, in particular, showed appreciable cancer cell growth inhibition against several cancer cell lines, underscoring the therapeutic potential of these derivatives (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Radioligand Development for PET Imaging
Furthermore, research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical , has led to the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. This highlights the compound’s relevance in creating diagnostic tools for neuroinflammation and potentially other neurodegenerative diseases, showcasing its versatility beyond therapeutic applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis of Isoxazolines and Isoxazoles
Another study focuses on the synthesis of novel isoxazolines and isoxazoles from derivatives through cycloaddition, showcasing the structural versatility and reactivity of the core chemical structure towards creating compounds with potentially valuable biological activities. This research adds another layer to the chemical's utility in medicinal chemistry and drug design (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Properties
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)11-31-19-26-17-13(18(30)27-19)10-24-28(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJFXJDDOSVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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